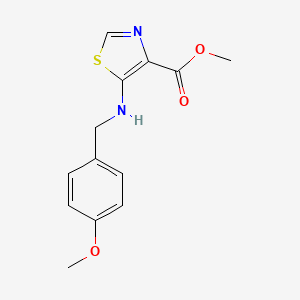

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

描述

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 4-methoxybenzylamino substituent at position 5 and a methyl ester at position 4 of the thiazole ring. The 4-methoxybenzyl group may influence lipophilicity, solubility, and target binding compared to simpler substituents like benzyl or phenyl .

属性

分子式 |

C13H14N2O3S |

|---|---|

分子量 |

278.33 g/mol |

IUPAC 名称 |

methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3 |

InChI 键 |

KJHGSDDTFVJODR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC |

产品来源 |

United States |

准备方法

5-((4-甲氧基苄基)氨基)噻唑-4-羧酸甲酯的合成通常涉及一个多步骤过程。一种常见的方法是从噻唑环的制备开始,这可以通过适当前体的环化来实现。 例如,α-乙酰丁内酯与硫脲在乙醇中的反应可以产生噻唑衍生物 工业生产方法可能涉及优化反应条件以提高产率和纯度,例如控制温度、溶剂选择和反应时间 .

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. In a representative procedure:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester derivative | KOH (1.0 M), EtOH, 0°C→RT | Carboxylic acid | 85–92% |

This reaction is critical for generating intermediates for amide coupling (e.g., in antitumor agent synthesis) .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide-like couplings. A study demonstrated:

| Acid Derivative | Amine | Coupling Reagents | Product | IC₅₀ (MCF7) | Source |

|---|---|---|---|---|---|

| Thiazole-4-carboxylic acid | Phenylethylamine | EDCI, HOBt, DIPEA | 2-Amino-thiazole-4-carboxamide | 0.47 µM |

This method produced compounds with potent antitumor activity against breast cancer cells .

Nucleophilic Acyl Substitution

The 2-amino group reacts with electrophiles like bromoacetyl chloride:

This modification enhanced activity against Mycobacterium tuberculosis β-ketoacyl synthase .

Suzuki-Miyaura Cross-Coupling

The 5-position benzyl group enables palladium-catalyzed coupling:

| Aryl Halide | Boronic Acid | Catalyst System | Product | Application | Source |

|---|---|---|---|---|---|

| 5-Bromobenzyl derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 5-(Biphenylmethyl)thiazole-4-carboxylate | Kinase inhibition |

This reaction diversifies the compound’s aromatic moiety for target-specific modifications.

Oxidative Functionalization

The methoxybenzyl group undergoes oxidation:

| Starting Material | Oxidizing Agent | Product | Observed Effect | Source |

|---|---|---|---|---|

| 4-Methoxybenzyl derivative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Quinone derivative | Enhanced electron-withdrawing capacity |

Condensation Reactions

The amino group participates in Schiff base formation:

| Amine | Aldehyde/Ketone | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|---|

| 5-((4-Methoxybenzyl)amino) | 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Thiazole-imine conjugate | Antifungal activity |

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution:

| Reaction Type | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Bromination | NBS (in CCl₄) | C-5 of thiazole | 5-Bromo derivative |

Key Reaction Trends

-

Steric Effects : The 4-methoxybenzyl group hinders reactions at the thiazole C-5 position.

-

Electronic Effects : The methoxy group enhances nucleophilicity of the amino group, facilitating acylations .

-

Biological Correlation : Bromoacetamido derivatives show dissociative enzyme vs. whole-cell activity .

科学研究应用

Pharmaceutical Development

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its thiazole core is integral to its biological activity, allowing it to interact effectively with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating the potential of thiazole derivatives in combating resistant bacterial strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-tumor activity .

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding mechanisms of drug action and resistance.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's ability to inhibit enzymes such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria. Such studies are essential for developing new antibacterial agents targeting these pathways .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |

| Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | Benzoyl group instead of benzyl | Anticancer | Different substituent on thiazole |

| Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid .

Case Study 2: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain compounds exhibited significant growth inhibition, suggesting their potential as therapeutic agents in oncology .

作用机制

5-((4-甲氧基苄基)氨基)噻唑-4-羧酸甲酯的作用机制涉及它与特定分子靶标的相互作用。噻唑环可以参与与酶或受体的氢键、π-π堆积和其他相互作用。这些相互作用可以调节靶蛋白的活性,导致各种生物效应。 例如,该化合物可能通过与活性位点结合来抑制酶活性,或者通过与关键残基相互作用来改变受体功能 .

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

Table 1: Structural and Activity Comparison of Thiazole-4-carboxylate Derivatives

Key Observations

R5 Substituent Effects: The benzylamino group in methyl 2-amino-5-benzylthiazole-4-carboxylate confers potent antitubercular activity (MIC: 0.06 µg/ml) but lacks enzyme inhibition . Halogenated aryl groups (e.g., 3-chlorophenyl) at R5 shift activity toward enzyme inhibition (e.g., mtFabH IC50: 2.43 µM) but reduce whole-cell efficacy .

R2 Substituent Effects :

- The -NH2 group at R2 (common in antitubercular analogs) is critical for whole-cell activity. Bulky or electrophilic groups (e.g., bromoacetamido) at R2 favor enzyme inhibition but may reduce cell permeability .

- Ureido substituents (e.g., 3-phenylureido) are associated with carbonic anhydrase inhibition, suggesting scaffold versatility for targeting diverse enzymes .

Ester Group Impact: Methyl esters (vs. ethyl) may improve metabolic stability or solubility. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits nanomolar antitubercular activity, whereas ethyl esters in other analogs (e.g., ) are often intermediates for further functionalization .

Anticancer and Antibacterial Prospects

Compounds with methoxyaryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show anticancer activity, suggesting the target’s 4-methoxybenzyl group may align with tubulin-binding or kinase-inhibitory mechanisms .

生物活性

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .

- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with this compound being no exception. Various studies have reported its effectiveness against several cancer cell lines.

Case Studies

- HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .

- A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Methoxy group at position 4 | Enhances anticancer potency |

| Substituents on benzene ring | Meta-halogens improve activity significantly |

Research Findings Summary

- Antimicrobial Efficacy : this compound has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.

- Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.

- SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.

常见问题

Q. How does pH affect the stability of the ester and amide bonds in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。